Cas no 392322-76-8 (N-{3,3'-dimethyl-4'-3-(phenylsulfanyl)propanamido-1,1'-biphenyl-4-yl}-3-(phenylsulfanyl)propanamide)

N-{3,3'-dimethyl-4'-3-(phenylsulfanyl)propanamido-1,1'-biphenyl-4-yl}-3-(phenylsulfanyl)propanamide 化学的及び物理的性質
名前と識別子
-
- N-{3,3'-dimethyl-4'-3-(phenylsulfanyl)propanamido-1,1'-biphenyl-4-yl}-3-(phenylsulfanyl)propanamide
- 392322-76-8
- Oprea1_351282
- F0440-0036
- N-[2-methyl-4-[3-methyl-4-(3-phenylsulfanylpropanoylamino)phenyl]phenyl]-3-phenylsulfanylpropanamide
- N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(3-(phenylthio)propanamide)
- N-{3,3'-dimethyl-4'-[3-(phenylsulfanyl)propanamido]-[1,1'-biphenyl]-4-yl}-3-(phenylsulfanyl)propanamide
- AKOS024577635
-
- インチ: 1S/C32H32N2O2S2/c1-23-21-25(13-15-29(23)33-31(35)17-19-37-27-9-5-3-6-10-27)26-14-16-30(24(2)22-26)34-32(36)18-20-38-28-11-7-4-8-12-28/h3-16,21-22H,17-20H2,1-2H3,(H,33,35)(H,34,36)
- InChIKey: FQCIVJYSTHHVGK-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=CC=1)CCC(NC1=CC=C(C=C1C)C1=CC=C(C(C)=C1)NC(CCSC1C=CC=CC=1)=O)=O
計算された属性
- せいみつぶんしりょう: 540.19052061g/mol
- どういたいしつりょう: 540.19052061g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 38
- 回転可能化学結合数: 11
- 複雑さ: 662
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.9
- トポロジー分子極性表面積: 109Ų
N-{3,3'-dimethyl-4'-3-(phenylsulfanyl)propanamido-1,1'-biphenyl-4-yl}-3-(phenylsulfanyl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0440-0036-25mg |
N-{3,3'-dimethyl-4'-[3-(phenylsulfanyl)propanamido]-[1,1'-biphenyl]-4-yl}-3-(phenylsulfanyl)propanamide |
392322-76-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0440-0036-5μmol |
N-{3,3'-dimethyl-4'-[3-(phenylsulfanyl)propanamido]-[1,1'-biphenyl]-4-yl}-3-(phenylsulfanyl)propanamide |
392322-76-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0440-0036-20mg |
N-{3,3'-dimethyl-4'-[3-(phenylsulfanyl)propanamido]-[1,1'-biphenyl]-4-yl}-3-(phenylsulfanyl)propanamide |
392322-76-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0440-0036-5mg |
N-{3,3'-dimethyl-4'-[3-(phenylsulfanyl)propanamido]-[1,1'-biphenyl]-4-yl}-3-(phenylsulfanyl)propanamide |
392322-76-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0440-0036-75mg |
N-{3,3'-dimethyl-4'-[3-(phenylsulfanyl)propanamido]-[1,1'-biphenyl]-4-yl}-3-(phenylsulfanyl)propanamide |
392322-76-8 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0440-0036-2mg |
N-{3,3'-dimethyl-4'-[3-(phenylsulfanyl)propanamido]-[1,1'-biphenyl]-4-yl}-3-(phenylsulfanyl)propanamide |
392322-76-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0440-0036-2μmol |
N-{3,3'-dimethyl-4'-[3-(phenylsulfanyl)propanamido]-[1,1'-biphenyl]-4-yl}-3-(phenylsulfanyl)propanamide |
392322-76-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0440-0036-10μmol |
N-{3,3'-dimethyl-4'-[3-(phenylsulfanyl)propanamido]-[1,1'-biphenyl]-4-yl}-3-(phenylsulfanyl)propanamide |
392322-76-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0440-0036-3mg |
N-{3,3'-dimethyl-4'-[3-(phenylsulfanyl)propanamido]-[1,1'-biphenyl]-4-yl}-3-(phenylsulfanyl)propanamide |
392322-76-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0440-0036-10mg |
N-{3,3'-dimethyl-4'-[3-(phenylsulfanyl)propanamido]-[1,1'-biphenyl]-4-yl}-3-(phenylsulfanyl)propanamide |
392322-76-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-{3,3'-dimethyl-4'-3-(phenylsulfanyl)propanamido-1,1'-biphenyl-4-yl}-3-(phenylsulfanyl)propanamide 関連文献
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
N-{3,3'-dimethyl-4'-3-(phenylsulfanyl)propanamido-1,1'-biphenyl-4-yl}-3-(phenylsulfanyl)propanamideに関する追加情報
Professional Introduction to N-{3,3'-dimethyl-4'-3-(phenylsulfanyl)propanamido-1,1'-biphenyl-4-yl}-3-(phenylsulfanyl)propanamide (CAS No. 392322-76-8)
N-{3,3'-dimethyl-4'-3-(phenylsulfanyl)propanamido-1,1'-biphenyl-4-yl}-3-(phenylsulfanyl)propanamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its CAS number 392322-76-8, represents a novel molecular architecture that combines aromatic and sulfanyl functional groups with amide linkages. The unique structural features of this molecule make it a promising candidate for further exploration in drug discovery and therapeutic applications.
The chemical structure of N-{3,3'-dimethyl-4'-3-(phenylsulfanyl)propanamido-1,1'-biphenyl-4-yl}-3-(phenylsulfanyl)propanamide is characterized by a biphenyl core substituted with amide and sulfanyl groups. The presence of dimethyl groups at the 3,3' positions enhances the steric hindrance around the aromatic ring system, which can influence both the solubility and binding affinity of the compound. Additionally, the sulfanyl groups introduce polar interactions that may improve bioavailability and target specificity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic properties of this compound with greater accuracy. Studies indicate that the biphenyl scaffold can serve as an effective pharmacophore for targeting various biological pathways. The amide functionalities not only contribute to the molecule's solubility but also provide sites for hydrogen bonding, which is crucial for receptor binding. These features make N-{3,3'-dimethyl-4'-3-(phenylsulfanyl)propanamido-1,1'-biphenyl-4-yl}-3-(phenylsulfanyl)propanamide a versatile building block for designing novel therapeutic agents.
In the realm of medicinal chemistry, the synthesis of this compound has been optimized to achieve high yields and purity. Modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex biphenyl core. The introduction of sulfanyl groups has been achieved through nucleophilic substitution reactions, ensuring regioselectivity and minimizing side products. These synthetic strategies highlight the compound's feasibility for large-scale production and further derivatization.
The biological activity of N-{3,3'-dimethyl-4'-3-(phenylsulfanyl)propanamido-1,1'-biphenyl-4-yl}-3-(phenylsulfanyl)propanamide has been preliminarily evaluated in various in vitro assays. Preliminary results suggest that this compound exhibits inhibitory effects on certain enzymes and receptors relevant to inflammatory diseases and cancer. The sulfanyl groups have been identified as key pharmacophores in mediating these interactions. Further investigations are underway to elucidate the precise mechanism of action and to identify potential therapeutic applications.
One of the most exciting aspects of this compound is its potential in combination therapy. The structural features of N-{3,3'-dimethyl-4'-3-(phenylsulfanyl)propanamido-1,1'-biphenyl-4-yl}-3-(phenylsulfanyl)propanamide allow it to interact with multiple targets simultaneously. This multitarget engagement could lead to synergistic effects that enhance therapeutic outcomes while minimizing side effects. Such properties are highly sought after in modern drug development strategies.
The synthesis and characterization of this compound have also contributed to our understanding of molecular recognition processes in biology. By studying how N-{3,3'-dimethyl-4'-3-(phenylsulfanyl)propanamido-1,1'-biphenyl-4-yl}-3-(phenylsulfanyl)propanamide interacts with biological targets, researchers can gain insights into the design principles of drug molecules. These insights are invaluable for developing next-generation therapeutics with improved efficacy and safety profiles.
Looking ahead, the future prospects for N-{3,3'-dimethyl-4'-3-(phenylsulfanyl)propanamido-1,1'-biphenlyl 4 -y l }- 0 - ( phen ylsul fany l ) p rop ana m ide ( CAS No . 392 32 2 -7 6 -8) are promising . Ongoing research aims to explore its potential in treating a variety of diseases by modulating specific biological pathways . Additionally , efforts are being made to develop novel derivatives that enhance its pharmacological properties while maintaining its structural integrity .
The development of this compound exemplifies the interdisciplinary nature of modern pharmaceutical research , where advancements in organic chemistry , biochemistry , and computational science converge to create innovative solutions . As our understanding of biological systems continues to grow , compounds like N-{ 33' - dim eth yl -44' -33( phen ylsul fany l ) prop ana m ido -11' bip hen yl -44' y l } -33( phen ylsul fany l ) pro pan am ide ( CAS No . 39232 2 -76 -8) will play a crucial role in shaping future therapeutic strategies .
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